molecular formula C19H19N5 B14361290 {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 93090-81-4

{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14361290
CAS No.: 93090-81-4
M. Wt: 317.4 g/mol
InChI Key: SLQBBUHZQWPKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with 2-cyanoethylpentylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions involving ethene and tricarbonitrile groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93090-81-4

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

2-[4-[2-cyanoethyl(pentyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H19N5/c1-2-3-4-11-24(12-5-10-20)18-8-6-16(7-9-18)19(15-23)17(13-21)14-22/h6-9H,2-5,11-12H2,1H3

InChI Key

SLQBBUHZQWPKSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC#N)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.